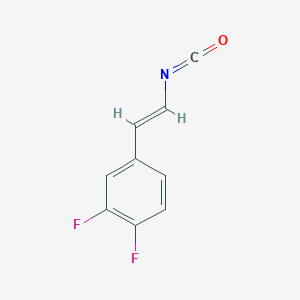
1-(6-Methoxy-5-methylpyridin-3-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Methoxy-5-methylpyridin-3-yl)ethan-1-ol is an organic compound with the molecular formula C9H13NO2 It is a derivative of pyridine, characterized by the presence of a methoxy group at the 6th position and a methyl group at the 5th position of the pyridine ring, along with an ethan-1-ol substituent at the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methoxy-5-methylpyridin-3-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 6-methoxy-5-methylpyridine.
Reaction with Ethyl Bromide: The pyridine derivative is reacted with ethyl bromide in the presence of a base such as potassium carbonate to form the corresponding ethylated product.
Reduction: The ethylated product is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(6-Methoxy-5-methylpyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products:
Oxidation: 1-(6-Methoxy-5-methylpyridin-3-yl)ethanone.
Reduction: 1-(6-Methoxy-5-methylpyridin-3-yl)ethane.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(6-Methoxy-5-methylpyridin-3-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(6-Methoxy-5-methylpyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the pyridine ring can influence the compound’s binding affinity and specificity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate biological pathways and result in various physiological effects.
Comparación Con Compuestos Similares
1-(6-Methoxy-5-methylpyridin-3-yl)ethanone: Similar structure but with a ketone group instead of a hydroxyl group.
1-(6-Methylpyridin-3-yl)ethan-1-one: Lacks the methoxy group.
1-(5-Methylpyridin-3-yl)ethan-1-amine: Contains an amine group instead of a hydroxyl group.
Uniqueness: 1-(6-Methoxy-5-methylpyridin-3-yl)ethan-1-ol is unique due to the presence of both methoxy and methyl groups on the pyridine ring, along with a hydroxyl group. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C9H13NO2 |
|---|---|
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
1-(6-methoxy-5-methylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C9H13NO2/c1-6-4-8(7(2)11)5-10-9(6)12-3/h4-5,7,11H,1-3H3 |
Clave InChI |
WAMKSKVDWCQBGK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1OC)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


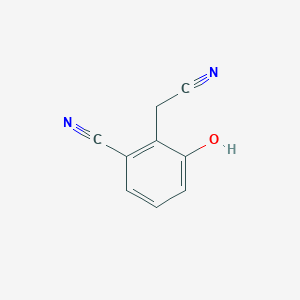
![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-7-carboxylic acid](/img/structure/B12968931.png)

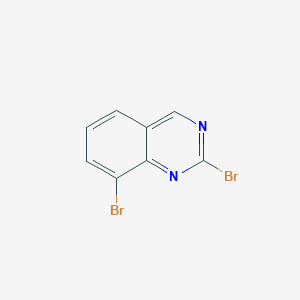
![3-(Bromomethyl)pyrazolo[1,5-a]pyrazine](/img/structure/B12968958.png)
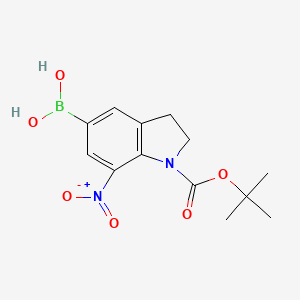
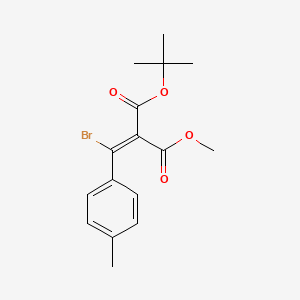
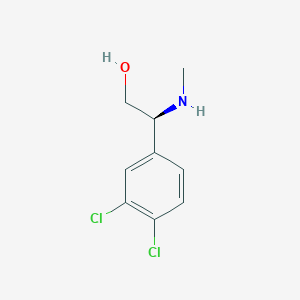
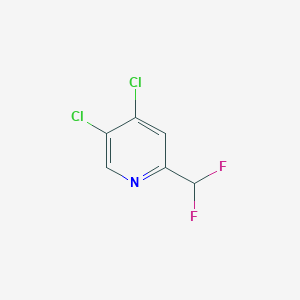

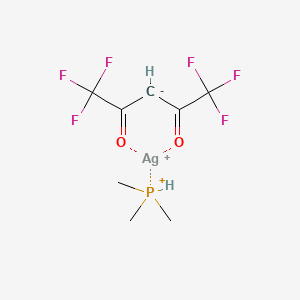
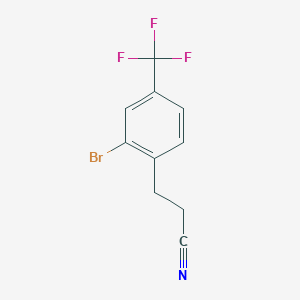
![(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol](/img/structure/B12969007.png)
